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molecular formula C7H8N2O3 B3051895 1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 3685-62-9

1-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B3051895
M. Wt: 168.15 g/mol
InChI Key: FPCPHLUYAHCAKD-UHFFFAOYSA-N
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Patent
US09249106B2

Procedure details

9.2 g sodium thread (0.4 mol) was added to 300 mL anhydrous ethyl alcohol with stirring at room temperature. After the Na was dissolved completely, 30 mL diethyl malonate (0.2 mol) and 20 g allyl urea (0.2 mol) were added and refluxed for 5 hours. After the completion of reaction, sucking filtration was performed when the reaction solution was still hot. The filter cake was dissolved in 150 mL anhydrous ethyl alcohol and HCl was used to adjust the pH to 2˜3. After sucking filtration, the filtrate was left to stand for crystallization. After sucking filtration again, washing with anhydrous ethyl alcohol and drying, a white solid (19.5 g) was obtained. Yield: 58%, MS: 169 (M+1).
Quantity
9.2 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
reactant
Reaction Step Three
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Yield
58%

Identifiers

REACTION_CXSMILES
[Na].[C:2]([O:10]CC)(=O)[CH2:3][C:4]([O:6]CC)=O.[CH2:13]([NH:16][C:17]([NH2:19])=[O:18])[CH:14]=[CH2:15]>C(O)C>[CH2:13]([N:16]1[C:2](=[O:10])[CH2:3][C:4](=[O:6])[NH:19][C:17]1=[O:18])[CH:14]=[CH2:15] |^1:0|

Inputs

Step One
Name
Quantity
9.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
30 mL
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
20 g
Type
reactant
Smiles
C(C=C)NC(=O)N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the completion of reaction
FILTRATION
Type
FILTRATION
Details
filtration
DISSOLUTION
Type
DISSOLUTION
Details
The filter cake was dissolved in 150 mL anhydrous ethyl alcohol
FILTRATION
Type
FILTRATION
Details
filtration
WAIT
Type
WAIT
Details
the filtrate was left
CUSTOM
Type
CUSTOM
Details
to stand for crystallization
FILTRATION
Type
FILTRATION
Details
filtration again
WASH
Type
WASH
Details
washing with anhydrous ethyl alcohol
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(NC(CC1=O)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 19.5 g
YIELD: PERCENTYIELD 58%
YIELD: CALCULATEDPERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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